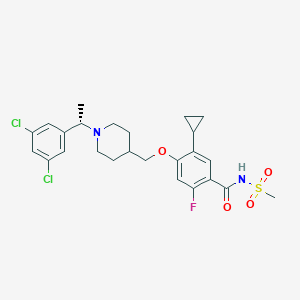

GDC-0310

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

1788063-52-4 |

|---|---|

分子式 |

C25H29Cl2FN2O4S |

分子量 |

543.5 g/mol |

IUPAC名 |

5-cyclopropyl-4-[[1-[(1S)-1-(3,5-dichlorophenyl)ethyl]piperidin-4-yl]methoxy]-2-fluoro-N-methylsulfonylbenzamide |

InChI |

InChI=1S/C25H29Cl2FN2O4S/c1-15(18-9-19(26)11-20(27)10-18)30-7-5-16(6-8-30)14-34-24-13-23(28)22(12-21(24)17-3-4-17)25(31)29-35(2,32)33/h9-13,15-17H,3-8,14H2,1-2H3,(H,29,31)/t15-/m0/s1 |

InChIキー |

SXOAHIZWCZOILH-HNNXBMFYSA-N |

異性体SMILES |

C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N2CCC(CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C)F |

正規SMILES |

CC(C1=CC(=CC(=C1)Cl)Cl)N2CCC(CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C)F |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2] Encoded by the SCN9A gene, Nav1.7 is preferentially expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) and sympathetic ganglion neurons, where it plays a critical role in setting the threshold for action potential generation in nociceptors.[2][3][4] The crucial role of Nav1.7 in pain signaling is highlighted by human genetic studies; gain-of-function mutations are linked to severe pain syndromes like inherited erythromelalgia (IEM), while loss-of-function mutations result in a congenital indifference to pain.[4] This strong genetic evidence has spurred significant efforts to develop selective Nav1.7 inhibitors as a novel class of analgesics with the potential for fewer central nervous system (CNS) and cardiovascular side effects.[2]

GDC-0310, an acyl-sulfonamide compound developed by Genentech in collaboration with Xenon Pharmaceuticals, emerged from these efforts as a highly potent and selective Nav1.7 inhibitor.[1][5] It was optimized from an earlier compound, GDC-0276, to improve metabolic stability and pharmacokinetic properties.[1][6] Although its clinical development was discontinued after Phase 1 trials for undisclosed reasons, the preclinical data and structural insights into its mechanism of action provide a valuable case study for the development of selective Nav channel modulators.[3][5][7] This guide provides a detailed technical overview of this compound's mechanism of action, binding characteristics, and the experimental protocols used for its characterization.

Core Mechanism of Action: Allosteric Inhibition via VSD4 Binding

The primary mechanism of action for this compound is the potent and selective inhibition of the Nav1.7 channel. Unlike traditional local anesthetics that block the channel's central pore, this compound acts as an allosteric modulator. Groundbreaking cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a previously unknown ligand binding site on the channel's voltage-sensing domain 4 (VSD4).[5][8][9][10]

The eukaryotic Nav channel is composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[7] The S1-S4 segments of each domain form a distinct voltage-sensing domain (VSD), while the S5-S6 segments from all four domains come together to form the ion-conducting pore.[7] this compound engages with the VSD4 in an unexpected binding mode, orthogonal to the binding pose of the arylsulfonamide class of inhibitors.[8][9][10] This interaction with the VSD4 module stabilizes the channel in a non-conducting state, thereby inhibiting the influx of sodium ions that is necessary for the propagation of action potentials in nociceptive neurons.

Figure 1: this compound Mechanism of Action on Nav1.7 Signaling Pathway.

Quantitative Profile: Potency and Selectivity

This compound is characterized by its high potency for human Nav1.7 (hNav1.7) and significant selectivity over other Nav channel isoforms, particularly Nav1.5, which is crucial for avoiding cardiac toxicity.[11]

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Species/Channel | Value | Assay Type |

|---|---|---|---|

| IC₅₀ | hNav1.7 | 0.6 nM[5][12][13] | Electrophysiology |

| IC₅₀ | hNav1.7 | 16 nM[11] | Cellular Sodium Influx |

| Kᵢ | hNav1.7 | 1.8 nM[11][12] | Binding Assay |

| EC₅₀ | IEM Mouse Model | 1.1 µM[11][12] | In Vivo Nociception |

Table 2: Selectivity Profile of this compound Against Other Human Nav Channels

| Channel Isoform | IC₅₀ (nM) | Selectivity Fold (vs. hNav1.7 IC₅₀ = 16 nM) | Assay Type |

|---|---|---|---|

| hNav1.5 | 1500 nM[11] | ~94-fold | Cellular Sodium Influx |

| hNav1.1 | - | 63 to 330-fold[11] | Voltage Clamp |

| hNav1.2 | - | 63 to 330-fold[11] | Voltage Clamp |

| hNav1.6 | - | 63 to 330-fold[11] | Voltage Clamp |

| hNav1.4 | - | ~6-fold[5][7] | Voltage Clamp |

Note: Selectivity fold calculations can vary based on the specific assay and hNav1.7 potency value used as a reference.

Experimental Protocols and Methodologies

The characterization of this compound involved a suite of standard and advanced biophysical and cellular assays.

Electrophysiology: Automated Patch Clamp

The primary method for determining the potency and mechanism of ion channel modulators is electrophysiology.

-

Objective: To measure the inhibitory effect of this compound on sodium currents conducted by Nav1.7 channels.

-

Methodology:

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel (hSCN9A) are commonly used.

-

Apparatus: High-throughput automated patch-clamp systems (e.g., QPatch or Patchliner) are utilized.

-

Procedure: Cells are captured on a planar patch-clamp chip. A whole-cell configuration is established, allowing control of the membrane potential and measurement of the ionic current flowing across the cell membrane.

-

Voltage Protocol: A specific voltage protocol is applied to elicit channel opening. Typically, the cell is held at a negative holding potential (e.g., -120 mV) where channels are in a resting state, and then depolarized with a voltage step (e.g., to 0 mV) to induce channel activation and subsequent inactivation.

-

Compound Application: this compound is applied at various concentrations to the extracellular solution.

-

Data Analysis: The peak sodium current is measured before and after compound application. The concentration-response curve is plotted, and the IC₅₀ value is calculated using a standard logistical equation. State-dependence can be assessed by varying the holding potential or using different voltage protocols to favor resting vs. inactivated channel states.

-

Cellular Sodium Influx Assay

This assay provides a higher-throughput method to assess compound activity in a cellular context.

-

Objective: To measure the inhibition of sodium influx into cells expressing Nav1.7.

-

Methodology:

-

Cell Line: HEK293 cells expressing hNav1.7.

-

Reagents: A sodium-sensitive fluorescent dye (e.g., Asante Natrium Green) is loaded into the cells. A channel activator, such as veratridine, is used to open the Nav channels.

-

Procedure: Cells are incubated with varying concentrations of this compound. The activator is then added to stimulate sodium influx.

-

Measurement: The change in fluorescence, which is proportional to the intracellular sodium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The degree of inhibition at each compound concentration is calculated relative to controls, and an IC₅₀ value is determined.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was used to determine the high-resolution structure of this compound bound to the Nav1.7 channel, revealing its precise binding site.

-

Objective: To visualize the atomic-level interactions between this compound and the Nav1.7 channel.

-

Methodology:

-

Protein Construct: A chimeric channel construct is often used, combining the VSD4 of human Nav1.7 with a more stable bacterial sodium channel (NavAb) or a passive pore domain (NavPas) to create a smaller, more stable protein for structural studies.[8]

-

Sample Preparation: The purified channel-inhibitor complex is reconstituted into a lipid nanodisc, which mimics the native membrane environment. The sample is then applied to an EM grid and rapidly frozen in liquid ethane to vitrify the sample.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of individual protein particles in different orientations.

-

Image Processing: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the protein-ligand complex.

-

Model Building: An atomic model of the channel and the bound this compound is built into the resulting cryo-EM density map to identify key binding interactions.

-

Figure 2: Experimental Workflow for this compound Characterization.

Preclinical Efficacy and Development

In preclinical studies, this compound demonstrated a concentration-dependent reduction in nociceptive events in an inherited erythromelalgia (IEM) mouse model, with an EC₅₀ of 1.1 μM.[11] This model provides strong target engagement validation, as the pain phenotype is directly driven by a gain-of-function mutation in Nav1.7. This compound, along with its predecessor GDC-0276, successfully completed Phase 1 clinical trials.[1][5][6] However, further clinical development was subsequently discontinued.[3][7]

Figure 3: Logical Relationship from VSD4 Binding to Analgesia.

Conclusion

This compound is a potent and selective Nav1.7 inhibitor that exemplifies the modern structure-guided approach to ion channel drug discovery. Its mechanism of action, involving allosteric modulation through a unique binding site on the VSD4, represents a significant advancement from non-selective pore blockers. The detailed characterization of this compound, from high-throughput cellular assays to high-resolution cryo-EM, has provided invaluable insights into the structural biology of Nav channels and the principles for designing subtype-selective inhibitors. While this compound did not proceed to later-stage clinical trials, the wealth of technical data surrounding its development continues to inform and guide ongoing efforts to develop novel, safe, and effective analgesics targeting the Nav1.7 channel.

References

- 1. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drpress.org [drpress.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 8. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | NaV1.7 inhibitor | Probechem Biochemicals [probechem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

For Immediate Release

This technical guide provides an in-depth analysis of the binding site and mechanism of action of GDC-0310, a selective acylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7. Recent cryogenic electron microscopy (cryo-EM) studies have unveiled a novel binding pocket on the voltage-sensing domain 4 (VSD4) of Nav1.7, offering new avenues for the rational design of potent and selective analgesics. This document is intended for researchers, scientists, and drug development professionals in the field of pain therapeutics.

Executive Summary

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2][3][4][5][6][7][8][9][10] this compound is a clinical development candidate from the acylsulfonamide class of Nav1.7 inhibitors.[1][2][3][6][7][11] High-resolution structural studies using cryo-EM have revealed that this compound engages the VSD4 of Nav1.7 in an unexpected manner, occupying a previously unidentified binding site.[1][2][3][6][11][12][13][14] This binding mode is notably orthogonal to that of the arylsulfonamide class of inhibitors.[1][2][3][11] The elucidation of this novel pocket has enabled the structure-based design of a new series of hybrid inhibitors that bridge the binding sites of both aryl- and acylsulfonamides, leading to molecules with differentiated properties.[1][2][3][11]

This compound Binding Affinity and Potency

This compound exhibits high affinity and potency for the human Nav1.7 channel. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 0.6 nM | Human | Not Specified | [9][15] |

| Ki | 1.8 nM | Human | Binding Assay | [15][16] |

| Cellular Sodium Influx IC50 | 16 nM | Not Specified | Cellular Sodium Influx | [16] |

| In Vivo EC50 | 1.1 µM | Mouse | Inherited Erythromelalgia Model | [15][16] |

The Novel this compound Binding Site on VSD4

Cryo-EM studies of this compound in complex with a VSD4 Nav1.7-NaVPas channel chimera have determined the structure to a resolution of 2.5 Å.[2][12][13] These studies revealed that this compound binds to a previously unknown pocket formed between the S3 and S4 helices of VSD4.[2][12][13][14]

Key interactions within this novel binding site include:

-

The anionic acylsulfonamide headgroup of this compound forms salt-bridge interactions with the R3 and R4 gating charges on the S4 helix.[2] Specifically, the carbonyl and sulfonamide oxygen atoms interact with R4 and R3, respectively.[2]

-

The aryl ring of this compound inserts into a lipophilic pocket, physically separating the S3 and S4 helices.[2] This induces a lateral displacement of the S3 helix by approximately 3 Å when compared to the structure with an arylsulfonamide inhibitor bound.[2]

This binding mode highlights the dynamic nature of the VSD4 domain, which can be differentially modulated by distinct small molecule inhibitors.[2]

Caption: this compound interaction with Nav1.7 VSD4.

Experimental Protocols

Cryogenic Electron Microscopy (Cryo-EM)

The structure of this compound in complex with the VSD4 of Nav1.7 was determined using single-particle cryo-EM. The general workflow is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors | eLife [elifesciences.org]

- 4. Selective Ligands and Drug Discovery Targeting the Voltage-Gated Sodium Channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 10. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors | Sciety [sciety.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound | NaV1.7 inhibitor | Probechem Biochemicals [probechem.com]

An In-depth Technical Guide on the Inhibition of the Human Voltage-Gated Sodium Channel Nav1.7 by GDC-0310

This technical guide provides a comprehensive overview of the inhibitory activity of this compound, a selective acyl-sulfonamide antagonist of the human voltage-gated sodium channel Nav1.7 (hNav1.7). This document is intended for researchers, scientists, and professionals in the field of drug development and pain research.

Core Quantitative Data

This compound has demonstrated high potency and selectivity for hNav1.7 in various preclinical assays. The key quantitative metrics for its inhibitory activity are summarized in the table below.

| Parameter | Value | Channel | Assay Type |

| IC₅₀ | 0.6 nM | Human Nav1.7 | Electrophysiology |

| Binding Kᵢ | 1.8 nM | Human Nav1.7 | Binding Assay |

| Cellular Sodium Influx IC₅₀ | 16 nM | Human Nav1.7 | Cellular Assay |

This compound also exhibits significant selectivity for Nav1.7 over other human Nav channel subtypes, a critical attribute for minimizing off-target effects.

| Nav Channel Subtype | Selectivity Fold (over hNav1.7) |

| hNav1.1 | >63 |

| hNav1.2 | >63 |

| hNav1.4 | ~6 |

| hNav1.5 | >94 |

| hNav1.6 | ~330 |

Mechanism of Action: Targeting the Voltage-Sensing Domain

This compound exerts its inhibitory effect by binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel.[1] This interaction stabilizes the channel in a non-conducting state, thereby blocking the influx of sodium ions that is critical for the initiation and propagation of action potentials in nociceptive neurons.[2][3] The binding of this compound is state-dependent, with a preference for the inactivated state of the channel.[4]

Caption: this compound mechanism of action on Nav1.7.

Experimental Protocols

The determination of the IC₅₀ value of this compound for hNav1.7 is typically performed using whole-cell patch-clamp electrophysiology on a stable cell line expressing the human SCN9A gene, which encodes for Nav1.7. Automated patch-clamp systems are frequently employed for high-throughput analysis.

Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

1. Cell Culture:

-

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing hNav1.7 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.

3. Electrophysiological Recording:

-

Whole-cell recordings are performed using an automated patch-clamp system (e.g., SyncroPatch 384PE or Qube).

-

Cells are voltage-clamped at a holding potential of -120 mV.

-

To elicit Nav1.7 currents, a depolarizing voltage step to 0 mV for 20 ms is applied.

4. Compound Application and Data Analysis:

-

A baseline current is established before the application of this compound.

-

This compound is prepared in a range of concentrations and applied to the cells.

-

The peak inward sodium current is measured at each concentration after the compound effect has reached a steady state.

-

The percentage of inhibition is calculated relative to the baseline current.

-

The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Experimental workflow for IC50 determination.

Logical Relationship of Key Parameters

The inhibitory profile of this compound is defined by a hierarchy of measurements, starting from its direct interaction with the channel to its effect on cellular function.

Caption: Relationship between key inhibitory parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 3. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

GDC-0310: A Technical Guide to a Selective Nav1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0310 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 has emerged as a critical target in pain research due to its key role in the transmission of nociceptive signals. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It includes detailed experimental protocols for the characterization of Nav1.7 inhibitors, a summary of key quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is an acyl-sulfonamide derivative with the IUPAC name 5-cyclopropyl-4-[[1-[(1S)-1-(3,5-dichlorophenyl)ethyl]piperidin-4-yl]methoxy]-2-fluoro-N-methylsulfonylbenzamide. The molecule possesses a single stereocenter.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₉Cl₂FN₂O₄S | [1] |

| Molecular Weight | 543.48 g/mol | [1] |

| CAS Number | 1788063-52-4 | [1] |

| Appearance | Solid, white to off-white | [1] |

| SMILES | O=C(NS(=O)(C)=O)C1=CC(C2CC2)=C(OCC3CCN(--INVALID-LINK--C)CC3)C=C1F | [1] |

| Calculated LogP | 5.2 | [3] |

Pharmacological Properties

This compound is a highly potent inhibitor of the human Nav1.7 channel. Its mechanism of action involves blocking the influx of sodium ions, which is a critical step in the initiation and propagation of action potentials in nociceptive neurons.[4]

Table 2: In Vitro Pharmacological Data for this compound

| Parameter | Value | Species/System | Reference |

| hNav1.7 IC₅₀ | 0.6 nM | Human | [1] |

| Nav1.7 Kᵢ | 1.8 nM | Not Specified | [1] |

| In vivo EC₅₀ | 1.1 µM | Not Specified | [1] |

Selectivity Profile

A key feature of this compound is its selectivity for Nav1.7 over other sodium channel subtypes. This is crucial for minimizing off-target effects, particularly cardiac effects associated with Nav1.5 inhibition.[5]

Table 3: Selectivity of this compound against other Nav Subtypes

| Nav Subtype | IC₅₀ (nM) | Fold Selectivity vs. hNav1.7 | Reference |

| hNav1.4 | 3.4 | ~6 | [1][5] |

| hNav1.2 | 38 | >63 | [1][5] |

| hNav1.6 | 198 | ~330 | [1][5] |

| hNav1.1 | 202 | >63 | [1][5] |

| hNav1.5 | 551 | >63 | [1][5] |

Pharmacokinetic Properties

Preclinical pharmacokinetic studies have been conducted in several species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 4: Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg, IV) | t₁/₂ (hours) | Reference |

| Rat | 5 | 5 | [1] |

| Dog | 1 | 46 | [1] |

| Cynomolgus Monkey | 2 | 4.4 | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its analgesic effect by inhibiting the Nav1.7 channel in dorsal root ganglion (DRG) neurons, which are primary sensory neurons responsible for transmitting pain signals from the periphery to the central nervous system.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition

This protocol is designed to measure the effect of this compound on Nav1.7 currents in a heterologous expression system (e.g., HEK293 cells stably expressing hNav1.7).

Materials:

-

HEK293 cells stably expressing hNav1.7

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Culture HEK293-hNav1.7 cells to 50-70% confluency on glass coverslips.

-

Prepare external and internal solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

-

Establish a giga-ohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -120 mV.

-

Activation Protocol: Apply depolarizing voltage steps from -60 mV to +50 mV in 10 mV increments for 20 ms.

-

Inactivation Protocol: Apply a 5-second pre-pulse to voltages ranging from -120 mV to +30 mV in 10 mV increments, followed by a 10 ms test pulse to 0 mV.

-

Pharmacology: Perfuse the cell with increasing concentrations of this compound in the external solution. At each concentration, apply a test pulse from -120 mV to 0 mV for 20 ms to elicit Nav1.7 current.

-

Data Analysis: Measure the peak inward current at each this compound concentration. Normalize the current to the control (vehicle) and plot the concentration-response curve to determine the IC₅₀.

Fluorescent Cellular Sodium Influx Assay for Inhibitor Screening

This high-throughput assay is suitable for primary screening of Nav1.7 inhibitors.

Materials:

-

HEK293 cells stably expressing hNav1.7

-

384-well black-walled, clear-bottom microplates

-

Assay Buffer (e.g., physiological salt solution)

-

Sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2)

-

Nav1.7 activator (e.g., veratridine)

-

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

-

Seed HEK293-hNav1.7 cells into 384-well plates to achieve a confluent monolayer on the day of the assay.

-

Prepare the fluorescent dye solution in Assay Buffer according to the manufacturer's instructions.

-

Remove the cell culture medium and add the dye solution to each well. Incubate for 30-60 minutes at room temperature in the dark.

-

Prepare serial dilutions of this compound and other test compounds in Assay Buffer.

-

Add the compound solutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the assay plate in the FLIPR instrument.

-

Initiate the reading protocol, which includes a baseline fluorescence reading followed by the automated addition of the Nav1.7 activator (veratridine).

-

Continue to record the fluorescence signal to capture the peak increase in intracellular sodium.

-

Data Analysis: Calculate the change in fluorescence for each well. Normalize the data to vehicle control (0% inhibition) and a known inhibitor (100% inhibition). Plot the normalized response against compound concentration to determine IC₅₀ values.[4]

Preclinical Development Workflow

The preclinical development of a selective Nav1.7 inhibitor like this compound typically follows a structured workflow to assess its potential as a therapeutic agent.

Synthesis

The synthesis of this compound is a multi-step process that involves the coupling of two key intermediates: a chiral benzyl alcohol and a piperidine derivative. The stereocenter is established with high enantiomeric excess through an SN2 displacement reaction.[2]

A detailed, step-by-step synthesis protocol is proprietary and not publicly available. The general synthetic strategy is outlined in the referenced literature.[2][3]

Conclusion

This compound is a potent and selective Nav1.7 inhibitor that has undergone preclinical and early clinical evaluation. Its pharmacological profile demonstrates high affinity for the Nav1.7 channel and a favorable selectivity window against other sodium channel subtypes. The experimental protocols and workflows detailed in this guide provide a framework for the identification and characterization of novel Nav1.7 inhibitors. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound and other molecules in this class for the treatment of pain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

GDC-0310: A Technical Overview of a Selective Nav1.7 Inhibitor

Introduction

GDC-0310 is a potent and selective, orally bioavailable small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. Developed through a collaboration between Genentech and Xenon Pharmaceuticals, this compound was investigated for the treatment of pain. Nav1.7 has been a target of significant interest in analgesic drug development due to its critical role in pain signaling pathways, as evidenced by human genetic studies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of this compound, based on publicly available data.

Discovery and Development History

The development of this compound stemmed from a focused effort to identify selective Nav1.7 inhibitors with improved metabolic stability and pharmacokinetic properties suitable for once-daily dosing. The discovery process began with the optimization of an earlier acyl-sulfonamide lead compound. Through structural modifications aimed at blocking metabolically labile positions, researchers at Genentech and Xenon Pharmaceuticals synthesized this compound.[1][2]

Preclinical studies demonstrated the high potency and selectivity of this compound for Nav1.7 over other sodium channel subtypes.[3] The compound advanced into a Phase 1 clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[1][4] However, the clinical development of this compound was discontinued after the completion of this trial for undisclosed reasons.[5]

Key Development Milestones:

-

Preclinical Development: Optimization of a lead compound to improve metabolic stability and selectivity, leading to the identification of this compound.[2]

-

Phase 1 Clinical Trial Initiation: A Phase 1, randomized, single and multiple ascending dose, placebo-controlled, double-blind study in healthy volunteers was initiated (NCT02742779).[1][4]

-

Discontinuation of Development: Further clinical development was halted after the completion of the Phase 1 trial for non-disclosed reasons.[5]

Mechanism of Action

This compound is a selective inhibitor of the Nav1.7 voltage-gated sodium channel.[4] These channels are predominantly expressed in peripheral sensory neurons and play a crucial role in the generation and propagation of action potentials in response to noxious stimuli. By binding to the Nav1.7 channel, this compound is thought to stabilize the inactivated state of the channel, thereby preventing the influx of sodium ions and dampening the pain signal. A cryo-electron microscopy (cryo-EM) study revealed that this compound engages with the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel through a unique binding mode, distinct from other classes of Nav1.7 inhibitors.[6]

Quantitative Data

In Vitro Potency and Selectivity

| Parameter | Value (nM) | Species/Channel | Assay Type |

| IC50 | 0.6 | Human Nav1.7 | Electrophysiology |

| IC50 | 3.4 | Human Nav1.4 | Electrophysiology |

| IC50 | 38 | Human Nav1.2 | Electrophysiology |

| IC50 | 198 | Human Nav1.6 | Electrophysiology |

| IC50 | 202 | Human Nav1.1 | Electrophysiology |

| IC50 | 551 | Human Nav1.5 | Electrophysiology |

| Ki | 1.8 | Human Nav1.7 | Radioligand Binding Assay |

| Cellular IC50 | 16 | Human Nav1.7 | Cellular Sodium Influx |

Table 1: In vitro potency and selectivity of this compound against various human Nav channel subtypes. Data sourced from[3][4].

In Vivo Efficacy

| Parameter | Value (µM) | Animal Model |

| EC50 | 1.1 | Inherited Erythromelalgia (IEM) mouse model |

Table 2: In vivo efficacy of this compound in a preclinical pain model. Data sourced from[3].

Preclinical Pharmacokinetics

| Species | Dose | Half-life (t1/2) | Route of Administration |

| Rat | 5 mg/kg | 5 hours | Intravenous (IV) |

| Dog | 1 mg/kg | 46 hours | Intravenous (IV) |

| Cynomolgus Monkey | 2 mg/kg | 4.4 hours | Intravenous (IV) |

Table 3: Preclinical pharmacokinetic parameters of this compound in various species. Data sourced from[4].

Experimental Protocols

While specific, detailed experimental protocols for this compound have not been publicly disclosed, the following represent plausible methodologies based on standard practices in the field for the evaluation of Nav1.7 inhibitors.

In Vitro Electrophysiology Assay (Whole-Cell Patch-Clamp)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.7 channels.

Methodology:

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel (hNav1.7).

-

Recording: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., SyncroPatch 768PE).[7]

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

-

-

Voltage Protocol: Cells are held at a holding potential of -120 mV. Nav1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.

-

Compound Application: this compound is prepared in a vehicle (e.g., DMSO) and diluted in the external solution to a range of concentrations. The compound is perfused over the cells for a sufficient duration to reach steady-state block.

-

Data Analysis: The peak inward current amplitude is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

In Vivo Efficacy in Inherited Erythromelalgia (IEM) Mouse Model

Objective: To assess the in vivo efficacy (EC50) of this compound in a genetically validated mouse model of pain.

Methodology:

-

Animal Model: Transgenic mice expressing a gain-of-function mutation in the Nav1.7 channel that recapitulates the human inherited erythromelalgia phenotype.

-

Drug Administration: this compound is formulated in an appropriate vehicle and administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Nociceptive Testing: A thermal or mechanical stimulus is applied to the hind paw of the mice. The latency to withdrawal or the frequency of paw withdrawal is measured as an indicator of nociception.

-

Data Analysis: A dose-response curve is generated by plotting the percentage of anti-nociceptive effect against the concentration of this compound in the plasma or brain. The EC50 is calculated from this curve.

In Vitro Metabolism Assay (Hepatic S9 Fraction)

Objective: To evaluate the metabolic stability of this compound.

Methodology:

-

System: Pooled hepatic S9 fractions from human, rat, dog, and monkey.[8][9]

-

Reaction Mixture: this compound (at a final concentration of, for example, 1 µM) is incubated with the S9 fraction in the presence of NADPH-regenerating system cofactors (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in a phosphate buffer at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Sample Processing: The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate proteins.

-

Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining parent compound (this compound).

-

Data Analysis: The percentage of this compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance are calculated from the slope of the natural logarithm of the remaining compound versus time.

Visualizations

Caption: Mechanism of action of this compound in inhibiting pain signal transmission.

Caption: The discovery and development workflow of this compound.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 2. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | NaV1.7 inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GDC-0310, a selective acyl-sulfonamide inhibitor of the voltage-gated sodium channel Nav1.7. This document consolidates preclinical data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a valuable resource for professionals in the field of pain research and drug development.

Introduction to Nav1.7 and its Role in Pain Signaling

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] It is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1] Nav1.7 acts as a threshold channel, amplifying small, subthreshold depolarizations at nerve endings to initiate action potentials that propagate along the sensory neuron to the central nervous system, where the sensation of pain is perceived.[1]

The crucial role of Nav1.7 in pain signaling is underscored by human genetic studies. Gain-of-function mutations in SCN9A lead to inherited pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a complete inability to perceive pain, a rare condition known as congenital insensitivity to pain (CIP). This strong genetic validation has positioned Nav1.7 as a promising target for the development of novel analgesics.

This compound: A Selective Acyl-Sulfonamide Nav1.7 Inhibitor

This compound is a potent and selective acyl-sulfonamide inhibitor of Nav1.7 that emerged from a discovery program aimed at improving the metabolic stability and pharmacokinetic properties of earlier compounds.[2][3] Developed by Genentech and Xenon Pharmaceuticals, this compound progressed to Phase 1 clinical trials.[2][4]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the voltage-sensing domain of the Nav1.7 channel. This interaction stabilizes the channel in a non-conducting state, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons. By selectively targeting Nav1.7, this compound aims to block pain signals at their source without affecting the function of other sodium channel subtypes that are essential for the normal functioning of the central nervous system and cardiac tissue.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

In Vitro Potency and Selectivity

This compound demonstrates high potency for human Nav1.7 and selectivity against other Nav channel isoforms.[5]

| Target | IC50 (nM)[5] |

| hNav1.7 | 0.6 |

| hNav1.4 | 3.4 |

| hNav1.2 | 38 |

| hNav1.6 | 198 |

| hNav1.1 | 202 |

| hNav1.5 | 551 |

Data presented as the half-maximal inhibitory concentration (IC50).

Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound have been characterized in several preclinical species.

| Species | Route | Dose (mg/kg) | t½ (h)[5] |

| Rat | IV | 5 | 5 |

| Dog | IV | 1 | 46 |

| Cynomolgus Monkey | IV | 2 | 4.4 |

t½: half-life; IV: Intravenous.

In Vivo Efficacy

This compound has shown efficacy in a preclinical model of inherited erythromelalgia (IEM), a pain disorder caused by gain-of-function mutations in Nav1.7.

| Model | Parameter | Value (µM)[5] |

| IEM Mouse Model | EC50 | 1.1 |

EC50: half-maximal effective concentration.

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of this compound.

Automated Patch-Clamp Electrophysiology for IC50 Determination

Automated patch-clamp electrophysiology is a high-throughput method used to determine the potency of compounds on ion channels.

Objective: To determine the IC50 values of this compound against a panel of human Nav channel subtypes.

Cell Lines: HEK293 cells stably expressing the human Nav channel of interest (e.g., hNav1.7, hNav1.5, etc.).

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA; pH adjusted to 7.2 with CsOH.

Protocol:

-

Cell Preparation: Culture HEK293 cells expressing the target Nav channel to 70-80% confluency. On the day of the experiment, detach cells using a cell detachment solution and resuspend in the external solution at a concentration of 1-5 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.

-

Automated Patch-Clamp Procedure (using a system like the SyncroPatch or QPatch):

-

Prime the system with external and internal solutions.

-

Load the cell suspension and compound plate into the instrument.

-

Initiate the automated protocol:

-

Cells are captured on the patch-clamp chip.

-

A giga-ohm seal is formed between the cell membrane and the chip.

-

The cell membrane is ruptured to achieve whole-cell configuration.

-

-

Voltage Protocol:

-

Hold the cell at a resting membrane potential of -120 mV.

-

Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit a sodium current.

-

Apply a pre-pulse to a voltage that induces channel inactivation (e.g., -70 mV) to assess state-dependent inhibition.

-

-

Compound Application: Apply a baseline recording, then perfuse the cells with increasing concentrations of this compound, followed by a washout step.

-

-

Data Analysis:

-

Measure the peak sodium current at each compound concentration.

-

Normalize the current to the baseline recording.

-

Plot the normalized current as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Formalin-Induced Pain Model in Rodents

The formalin test is a widely used in vivo model of inflammatory pain that assesses the analgesic efficacy of test compounds.

Objective: To evaluate the dose-dependent analgesic effect of this compound on nociceptive behaviors in a model of inflammatory pain.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

-

This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

5% formalin solution in saline.

-

Observation chambers with mirrors for unobstructed viewing of the animal's paws.

Protocol:

-

Acclimation: Place the animals individually in the observation chambers for at least 30 minutes to acclimate to the testing environment.

-

Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a specified time before the formalin injection (e.g., 60 minutes).

-

Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw of the animal.

-

Behavioral Observation: Immediately after the formalin injection, record the animal's nociceptive behaviors for a period of 60 minutes. The observation period is typically divided into two phases:

-

Phase 1 (0-5 minutes): An acute phase of intense nociceptive behavior.

-

Phase 2 (15-60 minutes): A tonic phase of persistent nociceptive behavior.

-

-

Data Scoring: Quantify the nociceptive behavior by measuring the total time spent licking, biting, or flinching the injected paw during each phase.

-

Data Analysis:

-

Calculate the mean and standard error of the mean (SEM) for the nociceptive scores in each treatment group.

-

Compare the scores of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Determine the dose-response relationship and calculate the dose required to produce a 50% reduction in nociceptive behavior (ED50).

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Nav1.7 signaling in pain and the mechanism of this compound inhibition.

Drug Discovery and Development Workflow

Caption: A representative workflow for the discovery and development of a Nav1.7 inhibitor.

Clinical Development

This compound entered a Phase 1 clinical trial (NCT02742779) to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. The study was designed as a randomized, double-blind, placebo-controlled trial with single and multiple ascending doses. While the trial was completed, the results have not been publicly disclosed, and the clinical development of this compound was discontinued for undisclosed reasons.[4]

Conclusion

This compound is a potent and selective acyl-sulfonamide inhibitor of Nav1.7 that demonstrated promising preclinical characteristics. The data presented in this guide highlight its high affinity for the target and its intended mechanism of action. While its clinical development was halted, the information gathered from the this compound program contributes to the broader understanding of developing selective Nav1.7 inhibitors for the treatment of pain. The detailed methodologies and workflows provided herein serve as a valuable reference for ongoing and future research in this critical therapeutic area.

References

- 1. Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and this compound. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Preclinical Profile and Pharmacology of GDC-0310: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0310 is a potent and selective, orally bioavailable small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3][4] Nav1.7 is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes for Nav1.7, lead to a congenital insensitivity to pain.[1][4] this compound was developed through a collaboration between Genentech and Xenon Pharmaceuticals for the potential treatment of pain.[2] The compound advanced to Phase 1 clinical trials; however, its development appears to have been discontinued for undisclosed reasons.[2] This guide provides a comprehensive overview of the preclinical profile and pharmacology of this compound, summarizing key data, experimental methodologies, and the underlying mechanism of action.

Core Pharmacology and Mechanism of Action

This compound is an acyl-sulfonamide that selectively inhibits the Nav1.7 channel.[1][4] Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons.[5] Nav1.7 is preferentially expressed in peripheral sensory and sympathetic neurons and is a key regulator of neuronal excitability.[5] this compound binds to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, trapping it in an inactivated state.[2] This inhibition of Nav1.7 activity dampens the transmission of pain signals.

Quantitative Pharmacology

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species/System | Value | Reference |

| hNav1.7 IC50 | Human | 0.6 nM | [6] |

| hNav1.7 Ki | Human | 1.8 nM | [6] |

| Cellular Sodium Influx IC50 | - | 16 nM | |

| hNav1.1 IC50 | Human | 202 nM | [6] |

| hNav1.2 IC50 | Human | 38 nM | [6] |

| hNav1.4 IC50 | Human | 3.4 nM | [6] |

| hNav1.5 IC50 | Human | 551 nM | [6] |

| hNav1.6 IC50 | Human | 198 nM | [6] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; h: human.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Endpoint | EC50 | Reference |

| Inherited Erythromelalgia (IEM) Mouse Model | Reduction in nociceptive events | 1.1 µM | [6] |

EC50: Half-maximal effective concentration.

Table 3: Pharmacokinetic Profile of this compound

| Species | Dose | Route | t1/2 (hours) | Reference |

| Rat | 5 mg/kg | IV | 5 | [6] |

| Dog | 1 mg/kg | IV | 46 | [6] |

| Cynomolgus Monkey | 2 mg/kg | IV | 4.4 | [6] |

t1/2: Half-life; IV: Intravenous.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

Objective: To determine the potency and selectivity of this compound against human Nav channel subtypes.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav channel subtypes (hNav1.1, hNav1.2, hNav1.4, hNav1.5, hNav1.6, and hNav1.7).

-

Recording Technique: Whole-cell patch-clamp electrophysiology.

-

Voltage Protocol:

-

Cells are typically held at a holding potential of -120 mV to ensure channels are in the resting state.

-

To assess tonic block, channels are activated by a short depolarization step (e.g., to 0 mV for 20 ms).

-

To assess state-dependent inhibition, various voltage protocols are used to promote different channel states (e.g., inactivated state).

-

-

Data Analysis: The concentration-response curves for the inhibition of the peak sodium current are fitted to a Hill equation to determine the IC50 values.

In Vivo Efficacy: Inherited Erythromelalgia (IEM) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a relevant pain model.

Methodology:

-

Animal Model: Transgenic mice expressing a gain-of-function mutation in the Nav1.7 channel, which mimics the human condition of inherited erythromelalgia. These mice exhibit increased sensitivity to painful stimuli.

-

Drug Administration: this compound is administered orally or via another relevant route.

-

Endpoint Measurement: Nociceptive behaviors, such as paw withdrawal latency or flinching/licking in response to a thermal or mechanical stimulus, are quantified.

-

Data Analysis: The dose-response relationship for the reduction in nociceptive behaviors is analyzed to determine the EC50 value.

Visualizations

Signaling Pathway

References

- 1. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and this compound. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

GDC-0310: A Technical Guide to its Role in Pain Signaling Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0310 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] This channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain. Conversely, gain-of-function mutations are linked to several inherited pain disorders, including inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder.[2][3] this compound was developed as a potential analgesic, and although its clinical development was discontinued after Phase 1 trials, it remains a valuable tool for researchers investigating the role of NaV1.7 in nociceptive signaling pathways. This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is an acyl-sulfonamide that selectively binds to the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel.[4] This binding traps the channel in a non-conducting, inactivated state, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons. By inhibiting NaV1.7, this compound effectively dampens the transmission of pain signals from the peripheral nervous system to the central nervous system. Cryo-electron microscopy has revealed that this compound binds to a previously unknown pocket between the S3 and S4 helices of VSD4, highlighting a unique interaction that can inform the design of future NaV1.7 inhibitors.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for the human NaV1.7 channel.

Table 1: In Vitro Potency of this compound against human NaV1.7

| Parameter | Value | Assay Type |

| IC50 | 16 nM | Cellular Sodium Influx |

| Ki | 1.8 nM | Radioligand Binding |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Parameter | Value |

| Inherited Erythromelalgia (IEM) Mouse Model | EC50 | 1.1 µM |

Table 3: Selectivity Profile of this compound against other human NaV Channels

| Channel | Cellular Sodium Influx IC50 (nM) | Fold Selectivity vs. NaV1.7 |

| NaV1.1 | >10,000 | >625 |

| NaV1.2 | >10,000 | >625 |

| NaV1.5 | 1500 | 94 |

| NaV1.6 | >10,000 | >625 |

Signaling Pathway

The following diagram illustrates the role of NaV1.7 in the pain signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Cellular Sodium Influx Assay (FLIPR-based Membrane Potential Assay)

This protocol is a representative method for assessing the inhibitory activity of compounds on NaV1.7 channels expressed in a stable cell line.

Materials:

-

HEK293 cells stably expressing human NaV1.7

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

FLIPR Membrane Potential Assay Kit (includes a fluorescent dye)

-

NaV channel activator (e.g., veratridine or a scorpion toxin)

-

This compound and other test compounds

-

384-well black-walled, clear-bottom microplates

Procedure:

-

Cell Plating: Seed HEK293-hNaV1.7 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

-

Dye Loading: Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions. Add an equal volume of the dye solution to each well containing the cells. Incubate for 30-60 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound and other test compounds in the assay buffer.

-

FLIPR Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for a few seconds.

-

Add the test compounds to the cell plate and incubate for a predetermined time (e.g., 10-15 minutes).

-

Add the NaV channel activator to induce sodium influx and subsequent membrane depolarization.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis: The inhibition of the fluorescence signal in the presence of the compound is calculated relative to the control (vehicle-treated) wells. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Automated Patch-Clamp Electrophysiology

This protocol provides a high-throughput method for characterizing the electrophysiological effects of this compound on NaV1.7 currents.

Materials:

-

CHO or HEK293 cells stably expressing human NaV1.7

-

Automated patch-clamp system (e.g., SyncroPatch 768PE or IonWorks Quattro)

-

Extracellular solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4

-

Intracellular solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA, pH 7.2

-

This compound and other test compounds

Procedure:

-

Cell Preparation: Harvest the cells and prepare a single-cell suspension at the optimal density for the automated patch-clamp system.

-

System Setup: Prime the system with the appropriate intracellular and extracellular solutions.

-

Cell Sealing and Whole-Cell Configuration: The automated system will capture individual cells and establish a giga-ohm seal, followed by membrane rupture to achieve the whole-cell configuration.

-

Voltage Protocol and Data Acquisition:

-

Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV), followed by a depolarizing step to a potential that elicits a peak inward current (e.g., 0 mV).

-

Record baseline currents.

-

Apply different concentrations of this compound and repeat the voltage protocol.

-

-

Data Analysis: Measure the peak inward current amplitude at each compound concentration. Calculate the percentage of current inhibition relative to the baseline. Determine the IC50 value by fitting the concentration-response data.

Inherited Erythromelalgia (IEM) Mouse Model

This in vivo model is used to assess the efficacy of this compound in a genetically relevant pain model.

Materials:

-

Transgenic mice expressing a gain-of-function mutation of NaV1.7 associated with IEM.

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral or intravenous dosing).

-

Apparatus for measuring nociceptive behavior (e.g., hot plate or radiant heat source).

Procedure:

-

Animal Acclimation: Acclimate the mice to the testing environment and handling procedures.

-

Drug Administration: Administer this compound or vehicle to the mice at various doses.

-

Nociceptive Testing: At a predetermined time after drug administration, assess the nociceptive threshold of the mice. For an IEM model, this often involves measuring the latency to a withdrawal response (e.g., paw licking or jumping) on a hot plate set to a specific temperature that elicits a pain response in the transgenic mice but not in wild-type littermates.

-

Data Collection and Analysis: Record the withdrawal latencies for each animal. Compare the latencies of the drug-treated groups to the vehicle-treated group. The dose at which a significant reduction in nociceptive events is observed is determined, and an EC50 can be calculated.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the characterization of a NaV1.7 inhibitor like this compound and the logical relationship of its mechanism of action.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of NaV1.7. While its clinical development has been halted, it remains an invaluable pharmacological tool for elucidating the complex role of NaV1.7 in pain signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to further our understanding of nociception and to aid in the development of novel, non-opioid analgesics.

References

- 1. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. burningfeet.org [burningfeet.org]

- 4. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

GDC-0310 and its Role in Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0310 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience most forms of pain.[4][5] this compound was developed by Genentech and Xenon Pharmaceuticals as a potential non-opioid analgesic for a variety of pain states.[4][6][7] This technical guide provides an in-depth overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action

This compound is an acyl-sulfonamide that selectively binds to the NaV1.7 channel, a key player in the transmission of pain signals.[2][3][5] By inhibiting this channel, this compound is designed to reduce the excitability of nociceptive neurons, thereby dampening the propagation of pain signals from the periphery to the central nervous system. Cryo-electron microscopy studies have revealed that this compound engages the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel in a unique binding mode, distinct from other classes of NaV1.7 inhibitors.[8] This interaction traps the channel in a non-conducting state, effectively blocking the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to noxious stimuli.

Signaling Pathway of Nociception and this compound Intervention

Caption: this compound inhibits NaV1.7 activation, blocking pain signal propagation.

Quantitative Data

The preclinical development of this compound involved extensive in vitro and in vivo characterization. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Fold Selectivity vs. hNaV1.7 |

| hNaV1.7 | Electrophysiology | 0.6 | - |

| hNaV1.1 | Electrophysiology | >30,000 | >50,000 |

| hNaV1.2 | Electrophysiology | >30,000 | >50,000 |

| hNaV1.3 | Electrophysiology | 1,900 | 3,167 |

| hNaV1.4 | Electrophysiology | 1,200 | 2,000 |

| hNaV1.5 | Electrophysiology | 1,500 | 2,500 |

| hNaV1.6 | Electrophysiology | 330 | 550 |

Data compiled from publicly available sources.

Table 2: Pharmacokinetic Properties of this compound

| Species | Route | Dose | t1/2 (h) |

| Rat | IV | 5 mg/kg | 5 |

| Dog | IV | 1 mg/kg | 46 |

| Cynomolgus Monkey | IV | 2 mg/kg | 4.4 |

Data compiled from publicly available sources.[3]

Table 3: In Vivo Efficacy of this compound

| Animal Model | Pain Type | EC50 (µM) |

| Inherited Erythromelalgia (IEM) Mouse Model | Neuropathic | 1.1 |

Data compiled from publicly available sources.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Electrophysiology Assays for NaV Channel Inhibition

-

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human NaV channel subtypes (hNaV1.1-hNaV1.7) were used.

-

Method: Whole-cell patch-clamp electrophysiology was performed to measure the effect of this compound on sodium currents.

-

Procedure:

-

Cells were cultured to 70-90% confluency and harvested.

-

A glass micropipette with a tip diameter of 1-2 µm was used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette was ruptured to gain electrical access to the cell interior.

-

Voltage protocols were applied to elicit sodium currents in the absence and presence of varying concentrations of this compound.

-

The holding potential was typically set at a level where the channels are in a closed, resting state. A depolarizing pulse was then applied to activate the channels.

-

The peak inward sodium current was measured at each this compound concentration.

-

IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Inherited Erythromelalgia (IEM) Mouse Model

-

Animal Model: A knock-in mouse model expressing a gain-of-function mutation in the NaV1.7 channel, mimicking the human IEM condition, was used.

-

Method: The model assesses the ability of a compound to reverse the thermal hyperalgesia characteristic of IEM.

-

Procedure:

-

Mice were acclimated to the testing environment.

-

A baseline thermal withdrawal latency was determined using a hot plate or radiant heat source.

-

This compound or vehicle was administered, typically via oral gavage or intravenous injection.

-

At various time points after dosing, the thermal withdrawal latency was re-measured.

-

A reduction in nociceptive events (e.g., paw licking, jumping) or an increase in withdrawal latency was indicative of analgesic efficacy.

-

The effective concentration 50 (EC50) was calculated based on the dose-response relationship.

-

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical workflow for this compound development.

Clinical Development and Current Status

This compound advanced to Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers (NCT02742779).[2][7][9] The study was a randomized, single and multiple ascending dose, placebo-controlled, double-blind trial.[2] However, the development of this compound was subsequently discontinued, and it no longer appears in Genentech's pipeline.[7][9] The reasons for the discontinuation have not been publicly disclosed.

Conclusion

This compound is a well-characterized, potent, and selective NaV1.7 inhibitor that demonstrated efficacy in a preclinical model of neuropathic pain. The extensive preclinical data package highlights its potential as a non-opioid analgesic. However, its discontinuation after Phase 1 trials underscores the challenges in translating preclinical findings for NaV1.7 inhibitors into clinically effective and safe therapeutics for pain. Further research is needed to understand the hurdles in the clinical development of this drug class.

References

- 1. physoc.org [physoc.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Effect of GDC-0310 on Neuronal Excitability: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GDC-0310 is a potent and selective acyl-sulfonamide inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a critical component in the propagation of action potentials, particularly in nociceptive neurons, making it a key target for the development of novel analgesics. This compound exerts its effect by binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, which stabilizes the channel in an inactivated state. This mechanism effectively reduces the influx of sodium ions, thereby dampening neuronal excitability. This technical guide provides a comprehensive overview of the known effects of this compound on neuronal excitability, including its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols for assessing its impact. While direct quantitative data on the specific effects of this compound on action potential firing parameters are not publicly available, this paper outlines the expected outcomes based on its mechanism and data from other selective Nav1.7 inhibitors.

Introduction to this compound and its Target: Nav1.7

Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory and sympathetic neurons. Its critical role in pain signaling has been validated by human genetics; gain-of-function mutations in SCN9A are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This makes Nav1.7 a highly attractive target for non-opioid analgesics.

This compound was developed as a selective inhibitor of Nav1.7. Its acyl-sulfonamide structure allows for a unique binding mode to the VSD4 of the channel, distinct from other classes of Nav1.7 inhibitors. This interaction allosterically modulates the channel's gating, favoring the inactivated state and thereby preventing the channel from conducting sodium ions.

Mechanism of Action of this compound

This compound's primary mechanism of action is the state-dependent inhibition of the Nav1.7 channel. By binding to the VSD4, it traps the channel in a non-conducting, inactivated state. This reduces the number of available channels that can be opened upon membrane depolarization, leading to a decrease in the overall sodium current. As the sodium current is the primary driver of the rising phase of the action potential, its reduction by this compound is expected to have a profound impact on neuronal excitability.

Signaling Pathway Diagram

Quantitative Data on this compound Potency and Selectivity

The following tables summarize the publicly available quantitative data for this compound. The data demonstrates its high potency for the human Nav1.7 channel and its selectivity over other Nav channel subtypes.

Table 1: In Vitro Potency of this compound Against Human Nav Channels

| Channel Subtype | IC50 (nM) | Reference |

| hNav1.7 | 0.6 | [1] |

| hNav1.4 | 3.4 | [1] |

| hNav1.2 | 38 | [1] |

| hNav1.6 | 198 | [1] |

| hNav1.1 | 202 | [1] |

| hNav1.5 | 551 | [1] |

Table 2: Other In Vitro and In Vivo Potency Measures for this compound

| Parameter | Value | Species/Model | Reference |

| Ki (hNav1.7) | 1.8 nM | Human | [1] |

| EC50 | 1.1 µM | Inherited Erythromelalgia (IEM) mouse model | [1] |

Expected Effects of this compound on Neuronal Excitability

Based on its mechanism of action as a potent Nav1.7 inhibitor, this compound is expected to modulate several key parameters of neuronal excitability, particularly in nociceptive neurons where Nav1.7 is highly expressed. The following table outlines these expected effects. It is important to note that direct experimental data for this compound on these specific parameters is not publicly available. The "Expected Outcome" is inferred from the known function of Nav1.7 and data from other selective Nav1.7 inhibitors.

Table 3: Expected Electrophysiological Effects of this compound on Neuronal Excitability

| Parameter | Description | Expected Outcome with this compound | Rationale |

| Action Potential Firing Frequency | The rate at which a neuron fires action potentials in response to a sustained depolarizing stimulus. | Decrease | Inhibition of Nav1.7 reduces the availability of sodium channels, making it more difficult for the neuron to reach the threshold for subsequent action potentials, thus lowering the firing rate. |

| Rheobase | The minimum electrical current of infinite duration required to elicit an action potential. | Increase | By reducing the number of available Nav1.7 channels, a larger depolarizing current is needed to bring the membrane potential to the action potential threshold. |

| Spike Threshold | The membrane potential at which an action potential is initiated. | Positive (depolarizing) shift | With fewer Nav1.7 channels available to open, the membrane must be depolarized to a more positive potential to initiate the regenerative sodium influx required for an action potential. |

| Ramp Current | The sodium current elicited by a slow ramp depolarization, to which Nav1.7 is a major contributor. | Decrease | This compound's inhibition of Nav1.7 will directly reduce the magnitude of the current generated in response to slow, sub-threshold depolarizations. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to assess the effect of this compound on neuronal excitability.

Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells Expressing Nav1.7

This protocol is used to determine the IC50 of this compound on human Nav1.7 channels expressed in a heterologous system.

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Transiently or stably transfect the cells with a plasmid encoding the human Nav1.7 alpha subunit (SCN9A).

-

24-48 hours post-transfection, plate the cells onto glass coverslips for recording.

Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on an inverted microscope and perfuse with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

-

Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH adjusted to 7.2 with CsOH.

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -120 mV.

-